2-[3-(4-Methylpiperidine-1-carbonyl)phenyl]isoindole-1,3-dione
Description
2-[3-(4-Methylpiperidine-1-carbonyl)phenyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological activities and are commonly used in pharmaceutical and chemical research. The structure of this compound includes an isoindole-1,3-dione core, which is a significant moiety in various natural products and synthetic drugs.
Properties
IUPAC Name |
2-[3-(4-methylpiperidine-1-carbonyl)phenyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-14-9-11-22(12-10-14)19(24)15-5-4-6-16(13-15)23-20(25)17-7-2-3-8-18(17)21(23)26/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNLISWCNYVXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-Methylpiperidine-1-carbonyl)phenyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One common method includes the reaction of phthalic anhydride with 4-methylpiperidine in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired isoindole-1,3-dione derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process typically includes steps such as mixing, heating, and purification through techniques like recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-[3-(4-Methylpiperidine-1-carbonyl)phenyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted isoindole-1,3-dione derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
2-[3-(4-Methylpiperidine-1-carbonyl)phenyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2-[3-(4-Methylpiperidine-1-carbonyl)phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Phthalimide: A simpler isoindole-1,3-dione derivative with similar structural features.
N-Phenylphthalimide: Another derivative with a phenyl group attached to the nitrogen atom.
N-Methylphthalimide: Contains a methyl group attached to the nitrogen atom.
Uniqueness: 2-[3-(4-Methylpiperidine-1-carbonyl)phenyl]isoindole-1,3-dione is unique due to the presence of the 4-methylpiperidine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
